molecular formula C7H7NO3 B048882 3-Aminosalicylic acid CAS No. 570-23-0

3-Aminosalicylic acid

Cat. No.: B048882
CAS No.: 570-23-0
M. Wt: 153.14 g/mol
InChI Key: IQGMRVWUTCYCST-UHFFFAOYSA-N
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Description

3-Aminosalicylic acid, also known as 3-amino-2-hydroxybenzoic acid, is an organic compound with the molecular formula C7H7NO3. It is a derivative of salicylic acid and features an amino group at the third position of the benzene ring. This compound is of significant interest due to its various applications in organic synthesis, medicinal chemistry, and material science.

Mechanism of Action

Target of Action

3-Aminosalicylic acid, also known as 3-Amino-2-hydroxybenzoic acid, primarily targets Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound’s primary target within these bacteria is the enzyme pteridine synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and multiplication .

Mode of Action

This compound acts as a competitive antagonist to para-aminobenzoic acid (PABA), a substrate for pteridine synthetase . By binding to pteridine synthetase with greater affinity than PABA, this compound effectively inhibits the synthesis of folic acid . As bacteria are unable to use external sources of folic acid, this results in slowed cell growth and multiplication .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting this pathway, this compound disrupts the production of essential components for bacterial DNA synthesis and cell division . This leads to a bacteriostatic effect, preventing the multiplication of bacteria without destroying them .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is readily absorbed, with more than 90% bioavailability . It is metabolized in the liver, primarily via acetylation . The majority of the drug and its metabolites are excreted in the urine . The serum half-life of the free drug is approximately one hour .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and multiplication . By disrupting folic acid synthesis, the compound prevents the bacteria from producing essential components for DNA synthesis and cell division . This leads to a bacteriostatic effect, effectively controlling the spread of the infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s acid-resistant coating is designed to protect against degradation in the stomach, ensuring that the drug is released gradually and high peak concentrations are avoided . Furthermore, the compound’s efficacy can be affected by the patient’s renal function, as the drug and its acetyl metabolite may accumulate in cases of renal impairment .

Biochemical Analysis

Biochemical Properties

3-Aminosalicylic acid is a strong basic compound . It is used as a building block in the synthesis of antimycin A 3 and can also be used to synthesize 2-alkoxy-3-(arylaminomethylene)chroman-4-ones and 3-(aryliminomethyl)chromones by reacting with 3-formylchromones .

Cellular Effects

Aminosalicylic acid is an anti-mycobacterial agent used with other anti-tuberculosis drugs for the treatment of all forms of active tuberculosis due to susceptible strains of tubercle bacilli . It is bacteriostatic against Mycobacterium tuberculosis, preventing the multiplication of bacteria without destroying them .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of folic acid synthesis . The binding of para-aminobenzoic acid to pteridine synthetase acts as the first step in folic acid synthesis. This compound binds pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .

Temporal Effects in Laboratory Settings

The two major considerations in the clinical pharmacology of aminosalicylic acid are the prompt production of a toxic inactive metabolite under acid conditions and the short serum half-life of one hour for the free drug .

Metabolic Pathways

This compound is involved in the metabolic pathway of folic acid synthesis . It inhibits this pathway by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid .

Subcellular Localization

A related compound, PTGS2, has been found to be subcellularly located in the plasma membrane , which could provide some insights into the potential localization of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-aminosalicylic acid typically involves the nitration of salicylic acid to produce 3-nitrosalicylic acid, followed by catalytic hydrogenation to reduce the nitro group to an amino group. The general steps are as follows:

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Aminosalicylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The amino group can be reduced to form derivatives with different functional groups.

    Substitution: The hydroxyl and amino groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon or platinum oxide in the presence of hydrogen gas are commonly used.

    Substitution: Reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides are used under appropriate conditions to introduce various substituents.

Major Products:

Scientific Research Applications

3-Aminosalicylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds and is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties

Comparison with Similar Compounds

Uniqueness: 3-Aminosalicylic acid is unique due to its specific position of the amino group, which imparts distinct chemical reactivity and biological activity compared to its isomers. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its versatility and importance in scientific research.

Properties

IUPAC Name

3-amino-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7NO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGMRVWUTCYCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862215
Record name 3-Amino-2-hydroxybenzoic acid
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Aminosalicylic acid
Source Human Metabolome Database (HMDB)
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CAS No.

570-23-0
Record name 3-Aminosalicylic acid
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Record name 3-Aminosalicylic acid
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Record name 3-Amino-2-hydroxybenzoic acid
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Record name 3-aminosalicylic acid
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Record name 3-AMINOSALICYLIC ACID
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Record name 3-Aminosalicylic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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